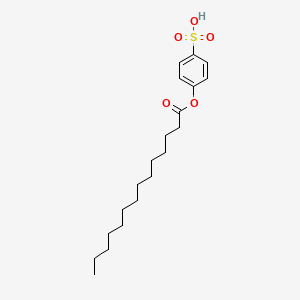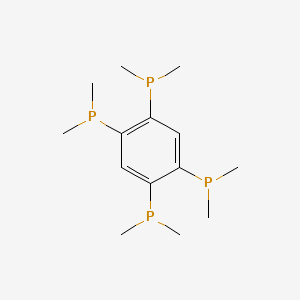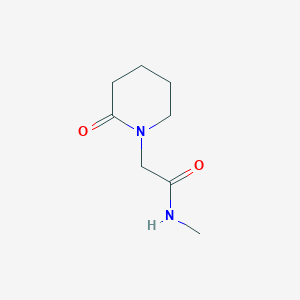
N-Methyl-2-(2-oxopiperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(2-oxopiperidin-1-yl)acetamide: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of N-Methyl-2-(2-oxopiperidin-1-yl)acetamide: The synthesis of this compound can be achieved through the cyclization of appropriate precursors.
Reduction of Piperidinone Derivatives: Another method involves the reduction of piperidinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Methyl-2-(2-oxopiperidin-1-yl)acetamide can undergo oxidation reactions to form corresponding N-oxide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, halogenating agents
Major Products Formed:
Oxidation: N-oxide derivatives
Reduction: Reduced piperidine derivatives
Substitution: Substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(2-oxopiperidin-1-yl)acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Methyl-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-2-(2-oxopiperazin-1-yl)acetamide: This compound is structurally similar but contains a piperazine ring instead of a piperidine ring.
N-Methyl-2-(2-oxopyrrolidin-1-yl)acetamide: This compound has a pyrrolidine ring instead of a piperidine ring.
Uniqueness: N-Methyl-2-(2-oxopiperidin-1-yl)acetamide is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
136228-20-1 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
N-methyl-2-(2-oxopiperidin-1-yl)acetamide |
InChI |
InChI=1S/C8H14N2O2/c1-9-7(11)6-10-5-3-2-4-8(10)12/h2-6H2,1H3,(H,9,11) |
InChI-Schlüssel |
PXUORGZWBOPZDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CN1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)


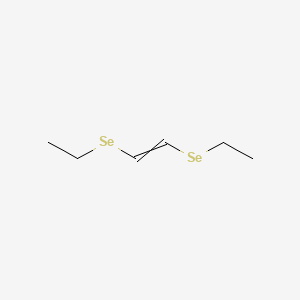

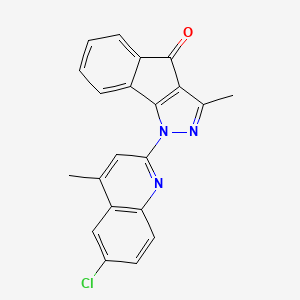
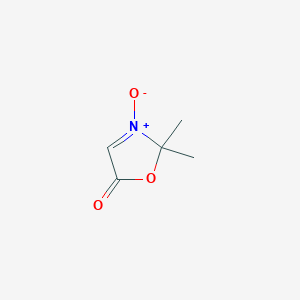

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
